molecular formula C11H14BrN B1413759 1-[(5-Bromo-2-methylphenyl)methyl]azetidine CAS No. 1935301-93-1

1-[(5-Bromo-2-methylphenyl)methyl]azetidine

Cat. No.: B1413759
CAS No.: 1935301-93-1
M. Wt: 240.14 g/mol
InChI Key: OHLOAXSCXSFWMI-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methylphenyl)methyl]azetidine is an organic compound that features a four-membered azetidine ring substituted with a 5-bromo-2-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-methylphenyl)methyl]azetidine typically involves the reaction of 5-bromo-2-methylbenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Bromo-2-methylphenyl)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Palladium on carbon with hydrogen gas.

    Substitution: Sodium azide or potassium thiolate in polar aprotic solvents.

Major Products Formed:

    Oxidation: N-oxides of azetidine.

    Reduction: 1-[(2-Methylphenyl)methyl]azetidine.

    Substitution: 1-[(5-Amino-2-methylphenyl)methyl]azetidine or 1-[(5-Mercapto-2-methylphenyl)methyl]azetidine.

Scientific Research Applications

1-[(5-Bromo-2-methylphenyl)methyl]azetidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methylphenyl)methyl]azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom may also play a role in the compound’s reactivity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1-[(5-Bromo-2-methylphenyl)methyl]pyrrolidine: Similar structure but with a five-membered pyrrolidine ring.

    1-[(5-Bromo-2-methylphenyl)methyl]piperidine: Contains a six-membered piperidine ring.

    1-[(5-Bromo-2-methylphenyl)methyl]morpholine: Features a morpholine ring with an oxygen atom.

Uniqueness: 1-[(5-Bromo-2-methylphenyl)methyl]azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties compared to its five- and six-membered counterparts

Properties

IUPAC Name

1-[(5-bromo-2-methylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-9-3-4-11(12)7-10(9)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLOAXSCXSFWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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